2-({6-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-({6-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit cytotoxic activity on human tumor cell lines .
Mode of Action
It is suggested that similar compounds interact with their targets, leading to cytotoxic effects .
Biochemical Pathways
Similar compounds have been associated with antitumor and cytotoxic activities, suggesting they may affect pathways related to cell proliferation and survival .
Pharmacokinetics
Similar compounds have shown potential inhibitory effects on tumor cells, indicating they may have sufficient bioavailability to exert their effects .
Result of Action
Similar compounds have demonstrated cytotoxic activity on human tumor cell lines, suggesting they may induce cell death or inhibit cell proliferation .
Action Environment
The efficacy of similar compounds may be influenced by factors such as the tumor microenvironment, patient-specific factors, and drug delivery methods .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide typically involves multi-step organic reactionsThe final step involves the acylation of the thiazole derivative with N-[4-(propan-2-yl)phenyl]acetamide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters. The scalability of the synthesis process is crucial for its commercial viability .
Chemical Reactions Analysis
Types of Reactions
2-({6-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and pyridazinyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-({6-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide
- N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
Uniqueness
2-({6-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide stands out due to its unique combination of thiazole, pyridazinyl, and pyridinyl groups, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-[6-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5OS2/c1-15(2)17-6-8-19(9-7-17)27-21(30)14-31-22-11-10-20(28-29-22)23-16(3)26-24(32-23)18-5-4-12-25-13-18/h4-13,15H,14H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAZRAFPMPDAEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C3=NN=C(C=C3)SCC(=O)NC4=CC=C(C=C4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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